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1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Drug Discovery Halogen SAR

Scouting a tetracyclic pyrazolo[4,3-c]quinoline with an unexplored C6-fluoro/N1-meta-Cl substitution pattern is a screening bottleneck. This compound fills a distinct gap in chemical space. - Fused pyrazole-quinoline core with a planar, rigid heteroaromatic system (MW 373.8, XLogP3 5.9, 0 HBD) suitable for cell-based HTS. - Unique halogen complement (C6-F + N1-3-Cl-Ph) enables halogen-bonding probe studies and direct SAR-by-catalog when paired with the C8-fluoro regioisomer (CAS 901263-63-6). - ≥95% purity, supplied as a research-grade singleton for early-stage drug discovery and chemical biology applications.

Molecular Formula C22H13ClFN3
Molecular Weight 373.82
CAS No. 932280-26-7
Cat. No. B2672980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS932280-26-7
Molecular FormulaC22H13ClFN3
Molecular Weight373.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H13ClFN3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H
InChIKeyPWGKORFMUALDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Scaffold Context


1-(3-Chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932280-26-7) is a fully aromatic, tetracyclic small molecule (C22H13ClFN3, MW 373.8 g/mol) belonging to the pyrazolo[4,3-c]quinoline family [1]. The scaffold fuses a pyrazole ring to a quinoline core, generating a rigid, planar heteroaromatic system. Substitution at position 1 with a 3-chlorophenyl group, position 3 with a phenyl group, and position 6 with a fluorine atom defines its unique regioisomeric identity. Pyrazolo[4,3-c]quinolines have been investigated as A3 adenosine receptor antagonists, PDE4 inhibitors, IL-1 antagonists, β-glucuronidase inhibitors, G-quadruplex stabilizing ligands, and anti-inflammatory agents [2][3][4][5]. The specific CAS 932280-26-7 compound is catalogued by multiple commercial suppliers as a research-grade screening compound, typically at ≥95% purity, and is intended for early-stage drug discovery and chemical biology applications .

Non-Interchangeability with Analogues


Within the pyrazolo[4,3-c]quinoline chemotype, subtle variations in halogen substitution pattern, regiochemistry, and electronic character produce divergent pharmacological profiles that preclude generic substitution. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the position and identity of halogen substituents dictate target selectivity: for A3 adenosine receptor antagonists, a p-chloro vs. p-fluoro substituent on the 2-phenyl ring yields comparable affinity, yet a methoxy group at the same position drastically alters potency [1]. In the NO inhibition anti-inflammatory series (compounds 2a–2r), QSAR analysis identified logP, polar surface area, and specific H-bond donor/acceptor patterns as critical determinants of activity, confirming that even single-atom substitutions generate non-interchangeable biological outcomes [2]. For G-quadruplex stabilizers such as PQ32, the fused quinoline ring system and pendant aryl substituents cooperate to define ΔTm values, with structural deviations producing large shifts in thermal stabilization and consequent antiproliferative IC50 [3]. The target compound bears a unique combination of a C6-fluoro on the quinoline ring, a C1-(3-chlorophenyl), and a C3-phenyl group—a substitution pattern not replicated in any published biological study—meaning its pharmacological behavior cannot be reliably inferred from analogs with, for example, C8-fluoro, C1-(4-chlorophenyl), or C3-(4-fluorophenyl) arrangements [4]. The evidence below provides the quantitative basis for this non-interchangeability at the level of computed molecular descriptors and class-level SAR inference.

Quantitative Differentiation Evidence


C6-Fluoro vs C8-Fluoro Regioisomerism

Among pyrazolo[4,3-c]quinolines bearing an identical C1-(3-chlorophenyl) and C3-phenyl substitution, the C6-fluoro regioisomer (CAS 932280-26-7) is structurally distinct from the C8-fluoro regioisomer (CAS 901263-63-6), the closest positional analog [1][2]. Although the two share identical molecular formula, molecular weight (373.8 g/mol), XLogP3-AA (5.9), hydrogen bond acceptor count (3), and rotatable bond count (2), the fluorine atom resides at position 6 versus position 8 on the quinoline moiety, altering the molecular electrostatic potential surface and the orientation of the C–F bond dipole relative to the fused pyrazole ring system [1][2]. In pyrazolo[4,3-c]quinoline SAR, the quinoline ring position of halogen substitution modulates π-stacking interactions with biological targets; for example, in the A3 adenosine receptor antagonist series, the electronic character of substituents on the quinoline-fused ring directly impacts receptor subtype selectivity [3]. No published head-to-head experimental comparison exists for these two regioisomers in any biological assay.

Medicinal Chemistry Drug Discovery Halogen SAR

N1-Phenyl Halogen Identity: Cl vs F

The target compound carries a 3-chlorophenyl substituent at N1, whereas the closest halogen-swapped analog (CAS 932488-34-1) bears a 3-fluorophenyl group at the same position, with fluorine retained at C6 on the quinoline [1][2]. Computed molecular property comparison reveals that the chlorine-to-fluorine exchange at N1 produces measurable differences: the chlorine-containing target compound has molecular weight 373.8 g/mol and XLogP3-AA 5.9, while the 3-fluorophenyl analog has MW 357.4 g/mol and XLogP3-AA 5.4 [1][2]. This represents an increase of 16.4 g/mol in molecular weight and +0.5 log unit in predicted lipophilicity attributable to chlorine. The hydrogen bond acceptor count increases from 3 to 4 in the difluoro analog owing to the additional fluorine [2]. In published pyrazolo[4,3-c]quinoline SAR, chlorine at the para-position of the N2-phenyl ring (6b) and fluorine (6g) conferred comparable affinity at adenosine receptor subtypes, but the meta-substitution pattern and the N1-regiochemistry of the target series have not been experimentally evaluated [3].

Lead Optimization Halogen Bonding Bioisosterism

Mono- vs Di-Halogenated Substitution Patterns

The target compound contains exactly one chlorine (meta on N1-phenyl) and one fluorine (C6 on quinoline). In contrast, the di-chlorinated analog 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932519-15-8) features two chlorines and no fluorine, with the second chlorine replacing the C3-phenyl hydrogen [1][2]. This yields a substantially heavier and more lipophilic compound: MW 390.3 vs. 373.8 g/mol (Δ +16.5 g/mol), and XLogP3 6.4 vs. 5.9 (Δ +0.5) [1][2]. The hydrogen bond acceptor count drops from 3 to 2, as the di-chloro analog lacks the fluorine HBA. These differences are pharmacologically meaningful: in the pyrazolo[4,3-c]quinoline NO inhibition series, QSAR modeling identified logP as a key determinant, with higher lipophilicity generally correlating with increased membrane permeability but also elevated cytotoxicity risk [3]. For G-quadruplex stabilizers, the substitution pattern on the quinoline ring and pendant aryl groups profoundly influences ΔTm and antiproliferative IC50, with compound PQ32 (bearing a specific substitution array) achieving an IC50 of ~1.00 μM in tumor cell proliferation assays [4].

Chemical Biology Fragment-Based Screening Ligand Efficiency

Predicted ADME & Drug-Likeness vs Analogues

Using computed molecular properties available in PubChem, the target compound can be benchmarked against its closest analogs on key drug-likeness parameters [1][2][3]. The target compound (MW 373.8; XLogP3 5.9; HBD 0; HBA 3) satisfies Lipinski's Rule of Five criteria (MW <500, logP <5, HBD <5, HBA <10), though logP is borderline [1]. Compared to the 3-fluorophenyl analog (CAS 932488-34-1; XLogP3 5.4), the target is more lipophilic by +0.5 log units; compared to the di-Cl analog (CAS 932519-15-8; XLogP3 6.4), it is less lipophilic by -0.5 log units and lighter by 16.5 g/mol [2][3]. Zero hydrogen bond donors across all analogs indicate reliance on passive membrane permeability and hydrophobic/π-stacking interactions for target engagement [1][2][3]. In the context of pyrazolo[4,3-c]quinoline PDE4 inhibitors, lipophilicity in the ~5–6 logP range was associated with balanced cellular potency and solubility, while logP >6 correlated with solubility-limited pharmacology [4]. No experimental solubility, permeability, metabolic stability, or pharmacokinetic data are available for CAS 932280-26-7.

ADME Prediction Drug-Likeness Lead Selection

Absence of Published Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, Google Patents, and publicly accessible vendor databases as of April 2026 yielded no published experimental biological activity data (IC50, Ki, EC50, ΔTm, % inhibition, or any other quantitative bioassay endpoint) for 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932280-26-7) [1][2]. This compound has not been reported as a synthesized and tested entity in any peer-reviewed manuscript or patent. By contrast, structurally related compounds within the pyrazolo[4,3-c]quinoline family have published data: e.g., compound 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibited LPS-stimulated NO production with potency equal to 1400W positive control [3]; compound PQ32 stabilized G-quadruplex DNA with high ΔTm and inhibited tumor cell proliferation with IC50 ~1.00 μM [4]; 2-arylpyrazolo[4,3-c]quinoline-4-ones achieved A3 adenosine receptor Ki values in the nanomolar range [5]. CAS 932280-26-7 should be classified as an unexplored screening compound whose biological profile remains unknown, and procurement decisions must be understood in this context.

Data Transparency Screening Compound Research-Grade Procurement

Evidence-Based Application Scenarios


Phenotypic Screening Library Enrichment

The compound's unique substitution pattern (C6-F, N1-(3-Cl-Ph), C3-Ph) fills an unoccupied region of chemical space within the broader pyrazolo[4,3-c]quinoline family. With no published bioactivity data, CAS 932280-26-7 is ideally suited for inclusion in diversity-oriented screening libraries where the goal is to discover novel phenotype–chemotype associations [1]. Its computed drug-likeness profile (MW 373.8, XLogP3 5.9, 0 HBD) is acceptable for cell-based high-throughput screening, and its halogen complement (Cl + F) provides a balanced set of potential halogen-bonding and hydrophobic interactions without the excessive lipophilicity burden of di-halogenated analogs [2]. Procurement as a singleton or as part of a regioisomeric pair (with CAS 901263-63-6, the C8-fluoro isomer) enables direct SAR-by-catalog exploration of fluorine positional effects on the quinoline ring [3].

Halogen-Bonding Probe for Adenosine/PDE4 Receptors

Published SAR on pyrazolo[4,3-c]quinolines at A3 adenosine receptors and PDE4 confirms that halogen substitution patterns modulate affinity and selectivity [1][2]. The target compound's C6-fluoro and N1-meta-chlorophenyl arrangement offers a halogen-bond donor (Cl) and a weak H-bond acceptor (F) in a geometry that can probe halogen-binding hot spots in receptor crystal structures. Its lipophilicity (XLogP3 5.9) is compatible with the hydrophobic adenine-binding pocket of the A3 receptor and the PDE4 catalytic site. In silico docking followed by experimental testing of this compound against these targets represents a rational procurement pathway supported by class-level evidence, though users are cautioned that no target-specific binding data exist a priori [3].

Fluorine Positional Scanning in G-Quadruplex Optimization

The recent report of pyrazolo[4,3-c]quinoline G-quadruplex stabilizers (compound PQ32) achieving tumor cell IC50 ~1.00 μM and in vivo tumor growth inhibition comparable to cisplatin establishes the scaffold's relevance to anticancer drug discovery [1]. CAS 932280-26-7 differs from PQ32 in its specific substitution pattern but preserves the core quinoline–pyrazole fused system essential for π-stacking with G-tetrad planes. Procuring this compound alongside the C8-fluoro regioisomer (CAS 901263-63-6) and the 3-fluorophenyl N1 analog (CAS 932488-34-1) enables a focused fluorine positional scan to map the contribution of each halogen position to ΔTm, binding affinity, and antiproliferative potency, thereby accelerating SAR development in the G-quadruplex targeting space [2].

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